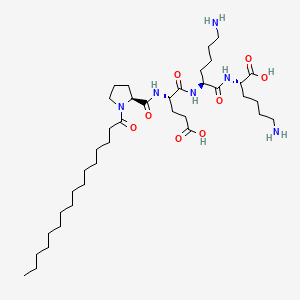
Palmitoyl tetrapeptide-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl tetrapeptide-20 is a biomimetic lipo-peptide known for its role in stimulating melanin production by mimicking alpha-Melanocyte Stimulating Hormone (α-MSH). It binds to the melanocortin 1 receptor (MC1-R) and is commonly used in hair care applications to prevent and reverse hair greying by enhancing melanin production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palmitoyl tetrapeptide-20 is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Pal-His-Phe-Arg-Trp-NH2. The synthesis typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl tetrapeptide-20 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)
Protecting Groups: Fmoc for amino groups, tBu (tert-butyl) for side chains
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
Cleavage Reagents: TFA (Trifluoroacetic acid) for removing protecting groups and cleaving the peptide from the resin.
Major Products
The major product of the synthesis is this compound itself, with the sequence Pal-His-Phe-Arg-Trp-NH2 .
Applications De Recherche Scientifique
Palmitoyl tetrapeptide-20 has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and characterization.
Biology: Investigated for its role in melanogenesis and its potential to protect melanocytes from oxidative stress.
Medicine: Explored for its potential in treating conditions related to melanin production, such as vitiligo and premature hair greying.
Industry: Widely used in cosmetic formulations for hair care products aimed at preventing and reversing hair greying
Mécanisme D'action
Palmitoyl tetrapeptide-20 exerts its effects by mimicking α-MSH and binding to the MC1-R on melanocytes. This binding stimulates the production of melanin, the pigment responsible for hair and skin color. Additionally, it enhances the expression of catalase, an enzyme that breaks down hydrogen peroxide, reducing oxidative stress in melanocytes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl pentapeptide-4: Known for its anti-aging properties in skin care.
Palmitoyl tripeptide-1: Used in anti-wrinkle formulations.
Palmitoyl tetrapeptide-7: Known for its anti-inflammatory properties
Uniqueness
Palmitoyl tetrapeptide-20 is unique in its specific role in stimulating melanin production and protecting melanocytes, making it particularly effective in hair care applications aimed at preventing and reversing hair greying .
Propriétés
Formule moléculaire |
C38H70N6O8 |
|---|---|
Poids moléculaire |
739.0 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-hexadecanoylpyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H70N6O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(45)44-28-19-22-32(44)37(50)42-30(24-25-34(46)47)36(49)41-29(20-15-17-26-39)35(48)43-31(38(51)52)21-16-18-27-40/h29-32H,2-28,39-40H2,1H3,(H,41,49)(H,42,50)(H,43,48)(H,46,47)(H,51,52)/t29-,30-,31-,32-/m0/s1 |
Clé InChI |
RDXSZDQGDFNPQD-YDPTYEFTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















